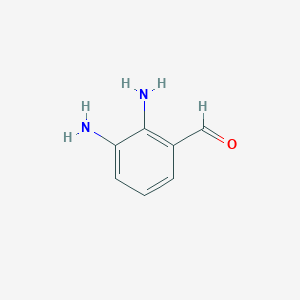

2,3-Diaminobenzaldehyde

Beschreibung

2,3-Diaminobenzaldehyde (CAS: 5392-04-9) is an aromatic aldehyde derivative featuring two amine groups at the 2- and 3-positions of the benzaldehyde ring. Its molecular formula is C₇H₈N₂O, with a molecular weight of 136.15 g/mol. The compound is characterized by its reactive aldehyde group and adjacent amino substituents, which confer unique chemical properties, such as participation in Schiff base formation, metal chelation, and heterocyclic synthesis. It is utilized in organic synthesis, coordination chemistry, and as a precursor for pharmaceuticals and dyes. However, detailed physicochemical data (e.g., melting point, solubility) for this isomer remain underreported in public literature compared to its structural analogs.

Eigenschaften

IUPAC Name |

2,3-diaminobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGKMJUEKOCDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437749 | |

| Record name | 2,3-diaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109203-48-7 | |

| Record name | 2,3-diaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Diaminobenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitrobenzaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the catalytic hydrogenation of 2,3-dinitrobenzaldehyde using palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production of 2,3-diaminobenzaldehyde typically involves large-scale catalytic hydrogenation processes. The use of metal catalysts like palladium on carbon or nickel is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Diaminobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 2,3-diaminobenzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: 2,3-Diaminobenzyl alcohol

Substitution: Various substituted benzaldehyde derivatives

Wissenschaftliche Forschungsanwendungen

2,3-Diaminobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Wirkmechanismus

The mechanism of action of 2,3-diaminobenzaldehyde involves its interaction with various molecular targets. The amino groups on the benzene ring allow it to form Schiff bases with aldehydes and ketones, which can then undergo further chemical transformations. These interactions are crucial in its role as an intermediate in organic synthesis and its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The most relevant analogs of 2,3-diaminobenzaldehyde are positional isomers of diaminobenzaldehyde, including 3,4-diaminobenzaldehyde and 2,4-diaminobenzaldehyde. Below is a comparative analysis based on molecular structure, reactivity, and applications:

Table 1: Key Properties of Diaminobenzaldehyde Isomers

Structural and Electronic Differences

- 2,3-Diaminobenzaldehyde: Adjacent amino groups create steric hindrance and electronic conjugation with the aldehyde, favoring intramolecular hydrogen bonding and facilitating cyclization reactions (e.g., formation of quinoxalines) .

- 3,4-Diaminobenzaldehyde: The para-oriented amino groups (positions 3 and 4) enable extended resonance stabilization, enhancing stability in oxidative conditions. This isomer is documented as a precursor in antimalarial drug synthesis .

Reactivity and Functional Utility

- Aldehyde Reactivity: All isomers undergo nucleophilic addition at the aldehyde group, but the electronic environment differs. For example, 3,4-diaminobenzaldehyde’s resonance-stabilized structure reduces electrophilicity compared to 2,3-diaminobenzaldehyde.

- Metal Chelation: The 2,3-isomer’s proximity of amino groups enables formation of five-membered chelate rings with transition metals (e.g., Cu²⁺, Fe³⁺), whereas the 3,4-isomer forms six-membered rings, affecting complex stability .

Biologische Aktivität

2,3-Diaminobenzaldehyde (DAB) is a compound of interest due to its diverse biological activities, including antimicrobial, antidiabetic, and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with DAB.

Chemical Structure and Properties

2,3-Diaminobenzaldehyde is an aromatic compound with the molecular formula . Its structure consists of a benzene ring with two amino groups and an aldehyde functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that DAB exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance, a synthesized derivative of DAB was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The results indicated a broad-spectrum antimicrobial effect, with notable inhibition rates observed:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus (ATCC 6538) | 15 |

| Bacillus subtilis (ATCC 6633) | 12 |

| Escherichia coli (ATCC 25922) | 10 |

| Saccharomyces cerevisiae (ATCC 9763) | 14 |

These findings suggest that DAB derivatives can be explored as potential antimicrobial agents in clinical settings .

Antidiabetic Activity

DAB has also shown promising results in antidiabetic activity. In vitro assays demonstrated that DAB significantly inhibits enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The inhibition percentages were recorded at various concentrations:

| Concentration (mg/mL) | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| 0.5 | 45 | 40 |

| 1.0 | 75 | 65 |

| 2.0 | 93.2 | 73.7 |

The concentration-dependent inhibition indicates that DAB has the potential to be developed into an antidiabetic agent .

Anticancer Potential

The interaction of DAB with DNA has been investigated, revealing its potential as an anticancer agent. Studies have shown that DAB can induce cytotoxic effects in various cancer cell lines, including melanoma cells. The antiproliferative activity was assessed using the MTT assay, where different concentrations of DAB were tested:

| Concentration (µM) | Cell Viability (%) in A2058 Melanoma Cells |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These results indicate that higher concentrations of DAB correlate with decreased cell viability, suggesting its potential for further development in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the synthesis of various DAB derivatives which exhibited enhanced antimicrobial properties compared to the parent compound. The derivatives were particularly effective against resistant strains of bacteria .

- Diabetes Management : Another research focused on the molecular docking studies of DAB derivatives with α-amylase and α-glucosidase, providing insights into their binding affinities and mechanisms of action .

- Cancer Research : Investigations into the anticancer properties revealed that DAB's interaction with DNA could lead to apoptosis in cancer cells, marking it as a candidate for further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.